4-(2-Bromo-5-fluorophenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(2-Bromo-5-fluorophenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 5-position of the phenyl ring, which is attached to the thiazole ring The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-fluorophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-fluoroaniline with thiourea under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-5-fluorophenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
4-(2-Bromo-5-fluorophenyl)-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Chemical Biology: It serves as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-5-fluorophenyl)-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromo-5-fluorophenyl)ethynylpyrimidine
- 4-Bromo-2-(2-bromo-5-fluorophenyl)-5,6-dimethylpyrimidine
- 1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone
Uniqueness
4-(2-Bromo-5-fluorophenyl)-1,3-thiazol-2-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The thiazole ring adds further diversity to its chemical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H6BrFN2S |
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Molecular Weight |
273.13 g/mol |
IUPAC Name |
4-(2-bromo-5-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6BrFN2S/c10-7-2-1-5(11)3-6(7)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |
InChI Key |
OZHMFADNGHZIPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CSC(=N2)N)Br |
Origin of Product |
United States |
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